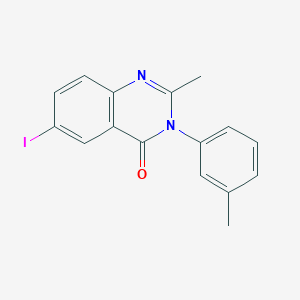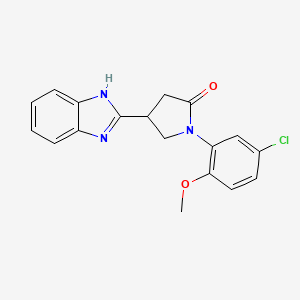![molecular formula C17H28ClNO2 B6097383 1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6097383.png)
1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are a group of medications that are used to treat various medical conditions, including hypertension, angina, and arrhythmias. This chemical compound is also known by its generic name, metoprolol.
Mecanismo De Acción
The mechanism of action of 1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride involves its ability to block beta-adrenergic receptors. Beta-adrenergic receptors are located in various tissues, including the heart, lungs, and blood vessels. When activated, these receptors increase heart rate, contractility, and blood pressure. By blocking these receptors, this compound reduces heart rate, contractility, and blood pressure, thereby reducing the workload on the heart.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It reduces heart rate, contractility, and blood pressure, as mentioned above. It also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By reducing its production, this compound helps to lower blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying beta-adrenergic receptors. It is also widely available and relatively inexpensive.
One limitation of using this compound in lab experiments is that it is a beta-blocker, meaning that its effects are limited to the cardiovascular system. It may not be useful for studying other physiological systems. Additionally, its effects on the cardiovascular system may be confounded by other factors, such as changes in heart rate or blood pressure.
Direcciones Futuras
For research include its potential use in the treatment of heart failure and myocardial infarction.
Métodos De Síntesis
The synthesis of 1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride involves a multi-step process. The starting material for the synthesis is 4-methylbenzyl chloride, which is reacted with sodium methoxide to form 4-methylbenzyl methoxide. This intermediate is then reacted with 4-methyl-1-piperidinol to form 1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol. Finally, this compound is reacted with hydrochloric acid to form this compound.
Aplicaciones Científicas De Investigación
1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its pharmacological properties. It has been shown to be an effective beta-blocker and is widely used in the treatment of hypertension, angina, and arrhythmias. It has also been studied for its potential use in the treatment of heart failure and myocardial infarction.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-3-5-16(6-4-14)12-20-13-17(19)11-18-9-7-15(2)8-10-18;/h3-6,15,17,19H,7-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGYGBGKJBAIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCC2=CC=C(C=C2)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6097300.png)
![3-(4-chlorophenyl)-5-(2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6097311.png)
![2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol](/img/structure/B6097328.png)
![2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane](/img/structure/B6097335.png)
![N-[2,2-dimethyl-1-(1-pyrrolidinylmethyl)propyl]-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B6097340.png)
![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6097345.png)
![N-cyclopropyl-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6097354.png)

![1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6097361.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6097369.png)
![3-[2-(2-furoyl)carbonohydrazonoyl]-1H-indole-7-carboxylic acid](/img/structure/B6097376.png)

![1-(4-fluorophenyl)-4-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6097402.png)
![2-(2-methoxyethyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6097410.png)